4-(4-chlorophenyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE is a complex organic compound that belongs to the class of pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine core, followed by the introduction of the chlorophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the pyrazolyl group via nucleophilic substitution reactions under controlled conditions, such as the presence of a base and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures ranging from -10°C to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents, such as:
- N-[4-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE
- N-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE
Uniqueness
The uniqueness of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H17ClF3N5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[3-(5-methylpyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H17ClF3N5/c1-12-7-9-24-27(12)10-2-8-23-17-25-15(11-16(26-17)18(20,21)22)13-3-5-14(19)6-4-13/h3-7,9,11H,2,8,10H2,1H3,(H,23,25,26) |
InChI Key |
GIPPSDORBVBBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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